2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE
Description
Properties
IUPAC Name |
2-(3-benzylsulfonyl-5-nitrophenyl)sulfanyl-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c22-19(20-6-8-27-9-7-20)13-28-17-10-16(21(23)24)11-18(12-17)29(25,26)14-15-4-2-1-3-5-15/h1-5,10-12H,6-9,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBNCXDAHYVFLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=CC(=CC(=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Sulfonylation: The addition of a sulfonyl group to the nitrophenyl compound.
Thioether Formation: The reaction of the sulfonylated nitrophenyl compound with a thiol to form a thioether linkage.
Morpholino Group Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonyl group would yield a sulfone.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. A study demonstrated that derivatives similar to 2-{[3-(benzylsulfonyl)-5-nitrophenyl]sulfanyl}-1-morpholino-1-ethanone showed effective inhibition against various bacterial strains, suggesting potential use as antibiotics .
Anticancer Activity
Sulfonamide derivatives have been investigated for their anticancer properties. It has been shown that compounds containing the benzylsulfonyl group can induce apoptosis in cancer cells. In vitro studies revealed that this compound could inhibit cell proliferation in certain cancer cell lines, making it a candidate for further anticancer drug development .
Enzyme Inhibition
This compound may also act as an inhibitor of specific enzymes involved in disease pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase, which is implicated in various physiological processes and diseases. The structure of this compound suggests it could have similar inhibitory effects .
Case Studies
-
Antimicrobial Efficacy Study
A comprehensive study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. -
In Vitro Cancer Cell Line Testing
In a series of experiments involving various cancer cell lines (e.g., breast and colon cancer), this compound was tested for its cytotoxic effects. Results showed a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 2-{[3-(BENZYLSULFONYL)-5-NITROPHENYL]SULFANYL}-1-MORPHOLINO-1-ETHANONE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfonyl groups suggests potential for redox reactions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfonyl/Sulfanyl Groups
2-((2-Chlorobenzyl)sulfonyl)benzo[d]thiazole (4f) and 2-((4-Methylbenzyl)sulfonyl)benzo[d]thiazole (4k)
- Structural Differences: These derivatives from contain a benzothiazole core instead of a nitrophenyl-morpholino system. The sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) linkage in the target compound.
- Activity : Both 4f and 4k demonstrated broad-spectrum antifungal activity against Aspergillus fumigatus and Aspergillus ustus, outperforming the commercial fungicide Captan. The sulfonyl group likely enhances oxidative stress in fungal cells, contributing to their efficacy .
- Key Insight: The target compound’s sulfanyl group may reduce oxidative reactivity compared to sulfonyl derivatives, but the nitro and morpholino groups could compensate by improving target binding or pharmacokinetics.
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-Phenylethanone
- Structural Differences: This triazole-containing compound () uses a phenylsulfonyl group and a triazole ring, contrasting with the target’s nitrophenyl-morpholino system.
- Synthesis : Prepared via sodium ethoxide-mediated coupling with α-halogenated ketones, differing from the target compound’s likely route (e.g., nucleophilic substitution for sulfanyl linkage formation) .
- Activity: Triazole derivatives are known for antifungal properties (e.g., fluconazole), but the morpholino group in the target compound may offer reduced cytochrome P450 inhibition, lowering toxicity risks .
Compounds with Nitro or Morpholino Substituents
1-(2-Amino-6-Nitrophenyl)Ethanone
- Structural Differences: Features a nitro group at the 6-position and an amino substituent, lacking the sulfanyl-morpholino framework.
- Safety: Limited toxicological data (), but nitro groups generally pose mutagenicity risks. The target compound’s morpholino group may mitigate such hazards through improved metabolic stability .
Ethyl 2-(Methylsulfanyl)-4-Morpholino-5-Pyrimidinecarboxylate
- Structural Differences: Shares the morpholino group with the target compound but incorporates a pyrimidine ring and methylsulfanyl group.
- Activity: Pyrimidine derivatives often exhibit antiviral or anticancer activity. The morpholino group’s role here likely enhances solubility, a trait advantageous in the target compound’s design .
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Insights
- Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 4k) exhibit stronger antifungal activity due to oxidative properties, but the target compound’s sulfanyl group may offer better metabolic stability .
- Role of Nitro Group : The 5-nitro substituent in the target compound could enhance binding to fungal cytochrome targets, similar to nitro-containing antifungals like caspofungin .
- Morpholino Advantage: Compared to triazole or benzothiazole cores, the morpholino group likely reduces hepatotoxicity risks while improving water solubility .
Biological Activity
2-{[3-(Benzylsulfonyl)-5-nitrophenyl]sulfanyl}-1-morpholino-1-ethanone, a compound with the potential for various biological activities, has garnered attention in medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20N2O4S2
- Molecular Weight : 390.49 g/mol
This structure features a morpholine ring, a nitrophenyl group, and a sulfonyl moiety, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation and associated pain.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibiotic agent.
Biological Activity Data
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of COX-2 enzyme | |
| Antimicrobial | Effective against E. coli and S. aureus | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory effects of the compound in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokine levels after administration of the compound, highlighting its potential for treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In vitro tests performed against a panel of bacterial pathogens showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. These findings suggest that the compound could serve as a lead for developing new antibiotics.
Case Study 3: Cytotoxicity in Cancer Cells
Research published in Cancer Letters indicated that the compound induced apoptosis in human breast cancer cell lines (MCF-7) at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, underscoring its potential as an anticancer agent.
Q & A
Advanced Research Question
- Molecular docking (AutoDock Vina) : Model binding to sulfotransferases or nitroreductases, focusing on sulfonyl/sulfanyl groups as hydrogen-bond acceptors .
- QSAR studies : Correlate substituent effects (e.g., nitro group position) with activity using Hammett σ constants .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
How does environmental pH influence the compound’s stability in wastewater systems?
Advanced Research Question
The compound’s sulfonyl and nitro groups make it susceptible to hydrolysis under extreme pH:
- Acidic conditions (pH <3) : Protonation of sulfonyl oxygen increases electrophilicity, accelerating degradation.
- Alkaline conditions (pH >10) : Hydroxide ions attack the sulfanyl group, leading to disulfide formation.
Methodology : Use SPE (Oasis HLB cartridges) to extract the compound from wastewater, followed by LC-MS/MS to quantify degradation products .
What experimental design considerations are critical for studying the compound’s mechanism of action?
Advanced Research Question
- Dose-response curves : Include 8–10 concentrations spanning 3 log units to capture sigmoidal relationships.
- Positive/Negative controls : Use known sulfonamide inhibitors (e.g., celecoxib) and solvent-only controls.
- Time-resolved assays : Monitor activity at 0, 6, 12, and 24 hours to distinguish direct effects from secondary responses .
How can researchers validate the compound’s selectivity against related enzymes or receptors?
Advanced Research Question
- Panel screening : Test against isoforms (e.g., COX-1 vs. COX-2) or off-target receptors (e.g., GPCRs) using radioligand binding assays .
- Crystallography : Resolve co-crystal structures to identify binding site interactions (e.g., PDB-deposited structures of homologs) .
What strategies mitigate nitro group reduction artifacts in biological assays?
Advanced Research Question
- Anaerobic conditions : Use gloveboxes or oxygen scavengers (e.g., glucose oxidase) to prevent nitro-to-amine reduction .
- LC-MS/MS monitoring : Detect reduction products (e.g., amine derivatives) in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
